An In-Depth Technical Guide on the Structure Elucidation of (R)-3-amino-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one
An In-Depth Technical Guide on the Structure Elucidation of (R)-3-amino-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one
Introduction: The Significance of Chiral Scaffolds in Modern Drug Discovery
The benzo[b]azepin-2-one moiety represents a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. When functionalized with a chiral center, such as the C3-amino substitution in the title compound, the stereochemistry becomes a critical determinant of pharmacological activity, efficacy, and safety. The distinct three-dimensional arrangement of enantiomers dictates their interaction with chiral biological targets like enzymes and receptors. Consequently, the unambiguous determination of the absolute configuration of a chiral drug candidate like (R)-3-amino-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one is a cornerstone of the drug discovery and development process.[1][2]
This guide provides a comprehensive, field-proven workflow for the complete structure elucidation of (R)-3-amino-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one. It is designed for researchers and drug development professionals, moving beyond a simple listing of procedures to explain the scientific rationale behind each step, ensuring a self-validating and robust analytical cascade.
Part 1: Synthesis and Isolation of the Target Enantiomer
The journey to elucidating the structure of the (R)-enantiomer begins with its synthesis and isolation in a pure form. A common and effective strategy involves the synthesis of the racemic mixture followed by chiral resolution.
Proposed Synthesis of Racemic 3-amino-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one
A plausible and efficient route to the racemic precursor can be adapted from established methods for the synthesis of related benzodiazepinones and other seven-membered nitrogen heterocycles.[3][4][5] The following protocol outlines a potential synthetic pathway.
Experimental Protocol: Synthesis of Racemic 3-amino-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one
-
Step 1: Starting Material Preparation. Begin with a suitable ortho-substituted benzene derivative that can be elaborated into the seven-membered ring.
-
Step 2: Ring Formation. Employ a cyclization reaction, for instance, an intramolecular C-N bond coupling, to form the 4,5-dihydro-1H-benzo[b]azepin-2(3H)-one core.[4]
-
Step 3: Introduction of the Amino Group. Introduce the amino group at the C3 position. This can be achieved through various methods, such as an electrophilic amination of an enolate intermediate or the reduction of a corresponding nitro or azido group.
-
Step 4: Purification. The crude racemic product should be purified using standard techniques like column chromatography or recrystallization to ensure high purity before proceeding to chiral resolution.
Caption: Proposed synthetic workflow for the racemic precursor.
Chiral Resolution of Enantiomers by High-Performance Liquid Chromatography (HPLC)
With the racemic mixture in hand, the next critical step is the separation of the (R) and (S) enantiomers. Chiral High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for this purpose, particularly with polysaccharide-based chiral stationary phases (CSPs) that have demonstrated broad applicability for separating chiral amines and lactams.[6][7][8][9][10]
Experimental Protocol: Chiral HPLC Resolution
-
Column Selection: A polysaccharide-based CSP, such as one derived from cellulose or amylose tris(3,5-dimethylphenylcarbamate), is an excellent starting point due to its proven efficacy in resolving similar chiral compounds.[7][8]
-
Mobile Phase Optimization: A normal-phase mobile phase, typically a mixture of a non-polar solvent like hexane and an alcohol modifier such as isopropanol or ethanol, is commonly used. The ratio of these solvents is critical for achieving optimal separation and should be systematically varied. A small amount of an amine modifier (e.g., diethylamine) may be added to improve peak shape for basic analytes.
-
Detection: A UV detector set to a wavelength where the aromatic ring of the molecule absorbs strongly (e.g., 254 nm) is suitable for detection.
-
Fraction Collection: Once the analytical method is established, it can be scaled up to a semi-preparative or preparative scale to isolate sufficient quantities of each enantiomer for subsequent spectroscopic analysis.
Caption: Workflow for the chiral resolution of enantiomers via HPLC.
Part 2: Structural Confirmation and Spectroscopic Analysis
Once the enantiomers are isolated, a series of spectroscopic analyses are performed to confirm the chemical structure (connectivity) and then to determine the absolute stereochemistry.
Confirmation of the Molecular Structure
Standard spectroscopic techniques are employed to verify that the synthesized and separated compounds have the correct molecular structure.
| Technique | Expected Observations | Information Gained |
| ¹H NMR | Signals corresponding to the aromatic protons, the diastereotopic protons of the methylene groups in the seven-membered ring, the methine proton at C3, and the amine and amide protons. | Proton environment and connectivity. |
| ¹³C NMR | Resonances for all unique carbon atoms, including the carbonyl carbon, aromatic carbons, and the aliphatic carbons of the azepine ring. | Carbon skeleton of the molecule. |
| Mass Spectrometry (MS) | A molecular ion peak (M+) or protonated molecule ([M+H]+) corresponding to the molecular weight of the compound (C₁₀H₁₂N₂O, MW ≈ 176.22 g/mol ). | Molecular weight and fragmentation pattern for structural confirmation. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for N-H stretching (amine and amide), C=O stretching (amide), and aromatic C-H and C=C stretching. | Presence of key functional groups. |
Note: The exact chemical shifts and coupling constants in NMR, as well as the fragmentation pattern in MS, would be determined from the experimental data.
Determination of Absolute Configuration using Chiroptical Spectroscopy
The definitive assignment of the (R) configuration to one of the isolated enantiomers is achieved using chiroptical techniques, which are sensitive to the three-dimensional arrangement of atoms. The combination of experimental measurements with quantum chemical calculations provides a high level of confidence in the assignment.[11][12][13][14][15][16]
2.2.1 Vibrational Circular Dichroism (VCD) Spectroscopy
VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. It is particularly powerful for determining the absolute configuration of molecules in solution.[11][13][14]
Experimental Protocol: VCD Analysis
-
Sample Preparation: Prepare a solution of the purified enantiomer in a suitable solvent (e.g., CDCl₃) at a concentration sufficient to obtain a good signal-to-noise ratio.
-
Data Acquisition: Record the VCD and IR spectra in the mid-IR region (typically 2000-800 cm⁻¹).
-
Computational Modeling:
-
Perform a conformational search for the (R)-enantiomer using a suitable molecular mechanics force field.
-
For the low-energy conformers, perform geometry optimization and frequency calculations using Density Functional Theory (DFT), for example, at the B3LYP/6-31G(d) level of theory.
-
Calculate the theoretical IR and VCD spectra for each conformer and generate a Boltzmann-averaged spectrum based on their relative free energies.
-
-
Spectral Comparison: Compare the experimental VCD spectrum with the computationally predicted spectrum for the (R)-enantiomer. A good match between the signs and relative intensities of the VCD bands provides strong evidence for the assigned absolute configuration.
2.2.2 Electronic Circular Dichroism (ECD) Spectroscopy
ECD measures the differential absorption of left and right circularly polarized UV-Vis light. It is sensitive to the electronic transitions of chromophores within the chiral molecule.[12][15][16][17][18][19]
Experimental Protocol: ECD Analysis
-
Sample Preparation: Prepare a dilute solution of the purified enantiomer in a transparent solvent (e.g., methanol or acetonitrile).
-
Data Acquisition: Record the ECD and UV-Vis spectra over the appropriate wavelength range (e.g., 200-400 nm).
-
Computational Modeling:
-
Using the DFT-optimized geometries from the VCD analysis, perform Time-Dependent DFT (TD-DFT) calculations to predict the electronic transitions and rotational strengths.
-
Generate the theoretical ECD spectrum for the (R)-enantiomer, applying a suitable broadening factor to the calculated transitions.
-
-
Spectral Comparison: Compare the experimental ECD spectrum with the predicted spectrum. The correspondence of the Cotton effects (positive and negative peaks) confirms the absolute configuration.
Caption: Logic diagram for absolute configuration assignment.
The Gold Standard: Single-Crystal X-ray Crystallography
While chiroptical methods are powerful, single-crystal X-ray crystallography remains the unequivocal "gold standard" for structure determination. If a suitable single crystal of the enantiomer (or a derivative) can be grown, this technique provides a direct and unambiguous determination of both the molecular connectivity and the absolute stereochemistry (via the Flack parameter).[2][20][21][22]
Conclusion
The structure elucidation of a chiral molecule like (R)-3-amino-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one is a multi-faceted process that relies on a synergistic combination of organic synthesis, chiral separation, and advanced spectroscopic techniques. By following a logical workflow that begins with the synthesis of the racemic compound, proceeds through enantiomeric resolution, and culminates in the rigorous assignment of absolute configuration using chiroptical methods cross-validated by computational chemistry, researchers can establish the structure of their target compound with a high degree of scientific certainty. This foundational knowledge is indispensable for advancing a chiral molecule through the drug development pipeline.
References
-
Freedman, T. B., Cao, X., Dukor, R. K., & Nafie, L. A. (1996). Electronic and Vibrational Circular Dichroism of Model β-Lactams: 3-Methyl- and 4-Methylazetidin-2-one. Applied Spectroscopy, 50(5), 643-651. [Link]
-
R Discovery. (1996). Electronic and Vibrational Circular Dichroism of Model β-Lactams: 3-Methyl- and 4-Methylazetidin-2-one. [Link]
-
Al-Majid, A. M., El-Azab, A. S., & Al-Othman, Z. A. (2018). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Molecules, 23(11), 2883. [Link]
-
Yang, G., & Xu, Y. (2011). Vibrational circular dichroism spectroscopy of chiral molecules. Topics in Current Chemistry, 298, 189-236. [Link]
-
ChemistryViews. (2024). Asymmetric Synthesis of Tetrahydro-1,4-benzodiazepin-2-ones. [Link]
-
Licari, D., et al. (2021). A Close-up Look at Electronic Spectroscopic Signatures of Common Pharmaceuticals in Solution. Journal of Chemical Theory and Computation, 17(10), 6483-6495. [Link]
-
Wikipedia. Vibrational circular dichroism. [Link]
-
Hossain, M., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(3), 194-202. [Link]
-
Request PDF. (2011). Vibrational Circular Dichroism Spectroscopy of Chiral Molecules. [Link]
-
Miles, R. W., et al. (2015). Applied Circular Dichroism: A Facile Spectroscopic Tool for Configurational Assignment and Determination of Enantiopurity. Chirality, 27(7), 444-452. [Link]
-
Ranade, A. R., & Georg, G. I. (2014). Enantioselective Synthesis of 3,4-dihydro-1,2-oxazepin-5(2H)-ones and 2,3-dihydropyridin-4(1H)-ones From β-substituted β-hydroxyaminoaldehydes. The Journal of Organic Chemistry, 79(3), 984-992. [Link]
-
Al-Tel, T. H. (2012). Screening Approach for Chiral Separation of β-Aminoketones by HPLC on Various Polysaccharide-Based Chiral Stationary Phases. Journal of Chromatographic Science, 50(9), 818-824. [Link]
-
Reddy, G. S., et al. (2023). Stereoselective [4+3]-Cycloaddition of 2-Amino-β-nitrostyrenes with Azaoxyallyl Cations to Access Functionalized 1,4-Benzodiazepin-3-ones. Molecules, 28(14), 5433. [Link]
-
Jones, A. C., et al. (2021). Chiroptical characterization tools for asymmetric small molecules – experimental and computational approaches for electronic circular dichroism (ECD) and anisotropy spectroscopy. RSC Advances, 11(5), 2865-2874. [Link]
-
ArTS - UniTS. (2023). Electronic circular dichroism from real-time propagation in state space. [Link]
-
Ranade, A. R., & Georg, G. I. (2014). Enantioselective Synthesis of 3,4-Dihydro-1,2-oxazepin-5(2H)-ones and 2,3-Dihydropyridin-4(1H)-ones from β-Substituted β-Hydroxyaminoaldehydes. The Journal of Organic Chemistry, 79(3), 984–992. [Link]
-
Zhang, L., et al. (2018). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Molecules, 23(12), 3127. [Link]
-
Michl, J., et al. (1983). Electronic spectra of benzo[b]biphenylene and benzo[6][7]cyclobuta[1,2–b]quinoxaline. Journal of the Chemical Society, Perkin Transactions 2, (8), 1145-1150. [Link]
-
El-Sayed, N. N. E., et al. (2024). Synthesis of 1,3,5-Triazepines and Benzo[f][6][11][17]triazepines and Their Biological Activity: Recent Advances and New Approaches. Molecules, 29(3), 632. [Link]
- Clardy, J., & Walsh, C. (2004). Lessons from natural molecules.
- Hughes, J. P., et al. (2011). Principles of early drug discovery. British Journal of Pharmacology, 162(6), 1239-1249.
-
Hilaris Publisher. (2015). Enantioselective Synthesis of β-amino acids: A Review. Organic Chemistry: Current Research. [Link]
-
Elguero, J., et al. (2020). Regiospecific Synthesis and Structural Studies of 3,5-Dihydro-4 H-pyrido[2,3- b][7][17]diazepin-4-ones and Comparison with 1,3-Dihydro-2 H-benzo[ b][7][17]diazepin-2-ones. ACS Omega, 5(39), 25408–25422. [Link]
-
Al-Wahaibi, L. H., et al. (2022). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. Crystals, 12(3), 392. [Link]
-
Riad, N. M., Zlotos, D. P., & Holzgrabe, U. (2015). Crystal structure of 5,11-dihydropyrido[2,3-b][7][17]benzodiazepin-6-one. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 5), o304. [Link]
-
Shyshkina, M. O., et al. (2016). 2-Amino-4-(4-chloro-1-ethyl-2,2-dioxo-1H-benzo[c][17][18]thiazin-3-yl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile. Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 11), 1635-1639. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Crystal structure of 3-amino-1-(4-hydroxyphenyl)-1H-benzo[f]chromene-2-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Asymmetric Synthesis of Tetrahydro-1,4-benzodiazepin-2-ones - ChemistryViews [chemistryviews.org]
- 4. Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of 1,3,5-Triazepines and Benzo[f][1,3,5]triazepines and Their Biological Activity: Recent Advances and New Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. yakhak.org [yakhak.org]
- 9. Screening Approach for Chiral Separation of β-Aminoketones by HPLC on Various Polysaccharide-Based Chiral Stationary Phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Vibrational circular dichroism spectroscopy of chiral molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. art.torvergata.it [art.torvergata.it]
- 13. Vibrational circular dichroism - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. Chiroptical characterization tools for asymmetric small molecules – experimental and computational approaches for electronic circular dichroism (ECD) and anisotropy spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. arts.units.it [arts.units.it]
- 17. Electronic and Vibrational Circular Dichroism of Model β-Lactams: 3-Methyl- and 4-Methylazetidin-2-one [opg.optica.org]
- 18. discovery.researcher.life [discovery.researcher.life]
- 19. Applied Circular Dichroism: A Facile Spectroscopic Tool for Configurational Assignment and Determination of Enantiopurity - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Crystal structure of 5,11-dihydropyrido[2,3-b][1,4]benzodiazepin-6-one - PMC [pmc.ncbi.nlm.nih.gov]
- 22. 2-Amino-4-(4-chloro-1-ethyl-2,2-dioxo-1H-benzo[c][1,2]thiazin-3-yl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile: single-crystal X-ray diffraction study and Hirshfeld surface analysis - PMC [pmc.ncbi.nlm.nih.gov]
